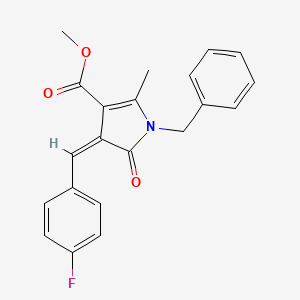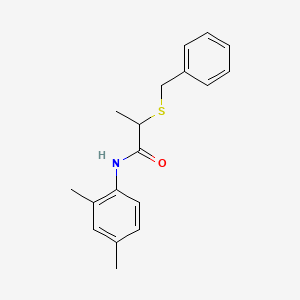![molecular formula C13H18N2O3 B5093710 [1-[(3-Nitrophenyl)methyl]piperidin-2-yl]methanol](/img/structure/B5093710.png)
[1-[(3-Nitrophenyl)methyl]piperidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[(3-Nitrophenyl)methyl]piperidin-2-yl]methanol is an organic compound that features a piperidine ring substituted with a nitrophenylmethyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(3-Nitrophenyl)methyl]piperidin-2-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitrophenylmethyl Group: This step involves the alkylation of the piperidine ring with a nitrophenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of high-throughput screening for reaction optimization.
Análisis De Reacciones Químicas
Types of Reactions
[1-[(3-Nitrophenyl)methyl]piperidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The nitrophenylmethyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[1-[(3-Nitrophenyl)methyl]piperidin-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [1-[(3-Nitrophenyl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
[1-[(4-Nitrophenyl)methyl]piperidin-2-yl]methanol: Similar structure but with the nitro group in the para position.
[1-[(3-Aminophenyl)methyl]piperidin-2-yl]methanol: Similar structure but with an amino group instead of a nitro group.
[1-[(3-Nitrophenyl)methyl]piperidin-2-yl]ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
[1-[(3-Nitrophenyl)methyl]piperidin-2-yl]methanol is unique due to the specific positioning of the nitro group and the hydroxymethyl group, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct biological activities and applications compared to similar compounds.
Propiedades
IUPAC Name |
[1-[(3-nitrophenyl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-10-13-5-1-2-7-14(13)9-11-4-3-6-12(8-11)15(17)18/h3-4,6,8,13,16H,1-2,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWHIBOYYSKOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5093632.png)

![2-bromo-N-({[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5093646.png)
![methyl 2-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5093647.png)
![1-[2-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide](/img/structure/B5093654.png)
![3-(4-methoxyphenyl)-5-({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B5093657.png)



![8-(Furan-2-yl)-4,4,15-trimethyl-13-phenyl-5,11-dioxa-9,16-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12,14,16-hexaene-14-carboxylic acid](/img/structure/B5093694.png)
![1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one](/img/structure/B5093696.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5093700.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5093729.png)
![N-(3-acetyl-5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-ylidene)acetamide](/img/structure/B5093733.png)
